molecular formula C11H10ClNO3 B2676946 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid CAS No. 2470438-44-7

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid

Cat. No. B2676946
CAS RN: 2470438-44-7
M. Wt: 239.66
InChI Key: CLQZFIGHHFRZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid, also known as CPB or CP-113,818, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. CPB has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as addiction, depression, and schizophrenia.

Scientific Research Applications

Crystallographic Studies

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid has been utilized in crystallographic studies. For instance, Hemamalini and Fun (2010) explored the crystal structure of a related compound, demonstrating interactions through hydrogen bonds that form cyclic motifs and link molecules into chains. This kind of study aids in understanding the structural characteristics of such compounds (Hemamalini & Fun, 2010).

Coordination Polymers

Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids. These polymers have been characterized for their photophysical properties, demonstrating the potential use of similar compounds in material science and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Molecular Salts and Cocrystals

Oruganti et al. (2017) focused on the synthesis of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, a structurally similar compound. Their study revealed insights into halogen bonds in the presence of hydrogen bonds, which could be relevant for understanding similar interactions in 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Biological Imaging Applications

Nolan et al. (2006) developed fluorescent Zn(II) sensors based on derivatives of benzoic acid, showcasing their application in biological imaging. This indicates a potential research area for 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid in the development of novel imaging agents (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

Co-crystal Structures in Chemistry

Chesna et al. (2017) explored co-crystal structures involving benzoic acid, highlighting the application of such compounds in developing non-centrosymmetric co-crystallization for diverse chemical applications (Chesna, Cox, Basso, & Benedict, 2017).

properties

IUPAC Name

2-chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-2-1-6(5-8(9)11(15)16)7-3-4-13-10(7)14/h1-2,5,7H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZFIGHHFRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid

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